(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol chemical properties
(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol chemical properties
An In-Depth Technical Guide to (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol: A Chiral Scaffold for Advanced Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the demand for stereochemically pure, versatile building blocks is paramount. (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol, a key chiral synthon, has emerged as a molecule of significant interest for researchers, scientists, and drug development professionals. Its rigid tetrahydrofuran core, adorned with two distinct hydroxyl groups in a specific spatial arrangement, mimics the structure of natural pentose sugars, making it an invaluable precursor for the synthesis of novel nucleoside and nucleotide analogues. These analogues are at the forefront of research into antiviral, anticancer, and other therapeutic agents.
This technical guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol. Moving beyond a simple recitation of data, this document offers field-proven insights into its application, explaining the causality behind experimental choices and providing robust, self-validating protocols grounded in authoritative scientific literature.
Physicochemical Properties and Structural Analysis
The utility of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol begins with its fundamental molecular architecture. Its identity is defined by a unique combination of a heterocyclic core and specific stereochemistry, which dictates its physical properties and biological relevance.
Core Compound Identifiers
Quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | (3S,5S)-5-(hydroxymethyl)oxolan-3-ol | [1] |
| Synonym | 1,4-Anhydro-3-deoxy-D-threo-pentitol | [1][2][3] |
| CAS Number | 204509-08-0 | [1][4] |
| Molecular Formula | C₅H₁₀O₃ | [1][4] |
| Molecular Weight | 118.13 g/mol | [1][4] |
| Monoisotopic Mass | 118.062994177 Da | [1] |
| XLogP3 | -1.0 | [1] |
| Polar Surface Area | 49.7 Ų | [1] |
Molecular Structure and Stereochemistry
The structure of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is deceptively simple, yet its specific configuration is the source of its synthetic power. The molecule consists of a five-membered tetrahydrofuran (oxolane) ring. The key features are:
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A primary hydroxyl group (-CH₂OH) at the C5 position.
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A secondary hydroxyl group (-OH) at the C3 position.
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Defined absolute stereochemistry at both chiral centers, C3 and C5, designated as (S).
This stereochemical arrangement is critical; it is this specific isomer that effectively mimics the D-ribose sugar found in natural nucleosides, allowing its derivatives to be recognized by and interact with biological machinery like viral polymerases or kinases.[5] The negative XLogP3 value indicates its hydrophilic nature, consistent with a small diol.
Caption: 2D structure of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol.
Spectroscopic Characterization
While publicly available experimental spectra for this specific isomer are scarce, its structure allows for a confident prediction of its key spectroscopic signatures. A researcher synthesizing or using this compound should expect the following characteristics for verification.
| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | -OH Protons | Broad singlet, δ 2.0-4.0 ppm | Exchangeable protons; shift is concentration and solvent dependent. |
| H3, H5 | Multiplets, δ 3.8-4.5 ppm | Protons on carbons adjacent to oxygen (C-O-H ), highly deshielded. | |
| -CH₂OH | Multiplets, δ 3.4-3.8 ppm | Protons on the hydroxymethyl group. | |
| Ring -CH₂- | Multiplets, δ 1.6-2.2 ppm | Diastereotopic ring protons. | |
| ¹³C NMR | C3, C5 | δ 70-85 ppm | Carbons bonded to hydroxyl and ether oxygens. |
| -CH₂OH | δ ~65 ppm | Primary alcohol carbon. | |
| Ring -CH₂- | δ 30-45 ppm | Aliphatic carbons on the tetrahydrofuran ring. | |
| FT-IR | O-H Stretch | Broad, 3200-3600 cm⁻¹ | Characteristic of hydrogen-bonded hydroxyl groups. |
| C-H Stretch | 2850-3000 cm⁻¹ | Aliphatic C-H bonds. | |
| C-O Stretch | Strong, 1050-1150 cm⁻¹ | Characteristic of primary and secondary alcohols and the ether linkage. | |
| Mass Spec | [M+H]⁺ | m/z 119.07 | Protonated molecular ion.[6] |
| (E S I) | [M+Na]⁺ | m/z 141.05 | Sodium adduct, commonly observed.[6] |
Chemical Reactivity and Synthetic Utility
The synthetic value of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol lies in the differential reactivity of its two hydroxyl groups. The primary alcohol at C5 is less sterically hindered and more nucleophilic than the secondary alcohol at C3. This difference is the cornerstone of its use as a chiral scaffold, allowing for sequential, site-selective modifications.
Selective Protection Chemistry
To achieve regioselective modification, one hydroxyl group must often be masked with a protecting group. The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its eventual removal.
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Rationale for Selection: For protecting the more reactive primary alcohol, a bulky silyl ether like tert-butyldimethylsilyl (TBDMS) or a trityl (Tr) group is ideal. These groups are introduced under basic conditions (e.g., TBDMS-Cl, imidazole) and are stable to a wide range of reagents but can be selectively removed with fluoride sources (like TBAF) or mild acid, respectively.
The following workflow illustrates a typical sequence for modifying the C3 hydroxyl group.
Caption: Workflow for selective modification of the C3 hydroxyl group.
Key Synthetic Transformations
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Oxidation: The primary alcohol can be selectively oxidized. Using a reagent like TEMPO with a co-oxidant (e.g., bleach) provides a green and efficient method to obtain the corresponding carboxylic acid without affecting the secondary alcohol. Milder conditions, such as using pyridinium chlorochromate (PCC), can yield the aldehyde.
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Activation and Nucleophilic Substitution: The secondary hydroxyl at C3 is a poor leaving group. It can be "activated" by converting it into a sulfonate ester, such as a tosylate (Ts) or mesylate (Ms). This transforms the oxygen into an excellent leaving group, paving the way for Sₙ2 reactions. This is a cornerstone of its use in drug development.[5][7] Introducing a nucleophile like an azide (N₃⁻) via an Sₙ2 reaction proceeds with inversion of stereochemistry at C3, yielding the (3R) configuration. The azide can then be reduced to a primary amine, a key functional group in many pharmaceuticals.
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Ether and Ester Formation: Both hydroxyl groups can readily undergo etherification (e.g., Williamson ether synthesis) or esterification. These reactions are fundamental for attaching the tetrahydrofuran scaffold to other parts of a target molecule.
Representative Synthesis Protocol
While multiple routes to anhydro-pentitols exist, a common and effective strategy involves the stereoselective modification and cyclization of a readily available chiral precursor from the "chiral pool," such as a carbohydrate derivative or (R)-glycidol.[8][9] The following protocol is a representative, literature-informed approach to this class of compounds.
Objective: To synthesize (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol from a suitable chiral starting material.
Causality: This multi-step synthesis relies on establishing the correct stereocenters early and using robust, high-yielding reactions to build the target molecule. The key steps involve creating a carbon backbone, followed by a stereoselective intramolecular cyclization to form the tetrahydrofuran ring.
Protocol:
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Step 1: Epoxide Opening. (R)-glycidol is reacted with a vinyl nucleophile (e.g., vinylmagnesium bromide) to open the epoxide ring, forming a pentene-diol derivative. This step establishes the carbon backbone and the future C5 stereocenter.
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Step 2: Protection. The resulting diol is selectively protected. For instance, the primary alcohol is protected with a trityl group to differentiate it from the secondary alcohol.
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Step 3: Iodocyclization. The protected pentene-ol is treated with iodine (I₂) and a base like sodium bicarbonate. This triggers an intramolecular cyclization where the free secondary hydroxyl group attacks the iodine-activated double bond. This reaction is often highly stereoselective and forms the tetrahydrofuran ring with the desired trans relationship between the side chain (at C5) and the newly formed C-I bond.
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Step 4: Reductive Deiodination. The iodine atom is removed under reductive conditions, typically using a radical-based reagent like tributyltin hydride (Bu₃SnH) with AIBN as an initiator. This step yields the 3-deoxy tetrahydrofuran ring system.
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Step 5: Deprotection. The trityl protecting group is removed from the primary alcohol using a mild acid (e.g., formic acid or dilute HCl), revealing the final product, (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol.
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Purification and Validation: After each step, the product must be purified, typically by column chromatography on silica gel. The final compound's identity and purity must be rigorously confirmed by NMR spectroscopy, mass spectrometry, and polarimetry to ensure the correct stereochemistry has been obtained.
Handling, Storage, and Safety
As a fine chemical intended for research, (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol requires careful handling. While a specific Safety Data Sheet (SDS) is not widely published, data from analogous compounds like (R)-Tetrahydrofuran-3-ol suggest the following precautions.
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Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.
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Fire Safety: Tetrahydrofuran derivatives can be combustible. Keep the compound away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishers (dry chemical, CO₂, or alcohol-resistant foam) in case of a fire.
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it segregated from strong oxidizing agents and strong acids.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is more than just a chemical intermediate; it is a precisely engineered tool for innovation in drug discovery. Its defined stereochemistry and differentiated hydroxyl groups provide a reliable and versatile platform for constructing complex molecular architectures, particularly nucleoside analogues that are critical to modern pharmacology. Understanding its core chemical properties, reactivity, and safe handling is essential for any scientist aiming to leverage its full potential in the development of next-generation therapeutics.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10796728, (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol. Retrieved from [Link]
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Ceballos, M., et al. (2004). Synthesis of amino-1,4-anhydro-d-pentitols and amino-1,5-anhydro-d-hexitols with the arabino configuration from (R)-glycidol. Tetrahedron: Asymmetry, 15(2), 313-320. Available from: [Link]
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Howei Pharm. (n.d.). (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol ≥95%. Retrieved from [Link]
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Université du Luxembourg. (n.d.). PubChemLite - (3r,5s)-5-(hydroxymethyl)tetrahydrofuran-3-ol (C5H10O3). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of amino-1,4-anhydro-D-pentitols and amino-1,5-anhydro-D-hexitols with the arabino configuration from (R)-glycidol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3283968, 5-(Hydroxymethyl)tetrahydrofuran-3-ol. Retrieved from [Link]
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